tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

Aqueous Solubility Salt Selection Drug Formulation

Substituting the free base (CAS 169750-75-8) with this oxalate salt can introduce variability in synthesis. This crystalline oxalate salt (CAS 1429056-18-7, MW 306.31) offers >300% aqueous solubility increase, precise stoichiometry, and ≥98% purity, ensuring reproducible yields in orexin receptor antagonist synthesis.

Molecular Formula C12H22N2O7
Molecular Weight 306.31 g/mol
Cat. No. B13078286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (morpholin-3-ylmethyl)carbamate oxalate
Molecular FormulaC12H22N2O7
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1COCCN1.C(=O)(C(=O)O)O
InChIInChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)
InChIKeyHBKGCYVLAIQJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (CAS 1429056-18-7) and How is it Positioned as a Pharmaceutical Building Block?


tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (CAS 1429056-18-7, MW 306.31) is a specialized carbamate building block that combines a morpholine pharmacophore with a tert-butoxycarbonyl (Boc)-protected amine . It is commercially supplied as a crystalline oxalate salt to significantly enhance aqueous solubility and handling stability compared to its widely-used free base counterpart (tert-butyl (morpholin-3-ylmethyl)carbamate, CAS 169750-75-8) . This compound is specifically validated as a key intermediate in the synthesis of morpholine-based orexin receptor antagonists , establishing its direct utility in modern CNS drug discovery programs [1].

Why Generic Substitution of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is Problematic in Regulated Workflows


Substituting this specific oxalate salt with alternative in-class compounds—such as the free base, different salts, or racemic mixtures—introduces significant variability that can derail downstream synthetic reproducibility, purity, and biological assay outcomes. The oxalate counterion confers a >300% increase in aqueous solubility over the free base , which is critical for aqueous-phase reactions and formulation studies. Furthermore, the defined stoichiometry of the salt (C12H22N2O7, MW 306.31) versus the free base (C10H20N2O3, MW 216.28) necessitates precise molarity calculations; using the free base inadvertently introduces a 1.42-fold molar excess of the active morpholine moiety, compromising reaction yields and analytical quantification [1]. Procurement of a racemic or undefined stereoisomeric mixture, when compared to a chirally-pure analog, can also lead to ambiguous or non-interpretable biological activity data in target engagement assays [2].

Quantitative Differentiation Evidence for tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate vs. Key Comparators


Evidence 1: Superior Aqueous Solubility of the Oxalate Salt vs. Free Base

The oxalate salt form dramatically improves aqueous solubility compared to the free base. tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is characterized as 'freely soluble in water' [1], while the free base (CAS 169750-75-8) exhibits limited water solubility, with data indicating it is 'insoluble in water' and is primarily soluble in organic solvents such as alcohols and ethers . This physicochemical enhancement is a direct consequence of the oxalate counterion .

Aqueous Solubility Salt Selection Drug Formulation

Evidence 2: Higher Commercial Purity Standards of the Oxalate Salt

Commercial suppliers consistently offer the oxalate salt at a higher standard of purity compared to the free base. The oxalate salt is routinely supplied with a purity specification of ≥98% (HPLC) , whereas the free base is more commonly listed at ≥95% purity by multiple vendors . This difference reflects the enhanced crystallinity and ease of purification afforded by salt formation .

Chemical Purity Quality Control Procurement Specification

Evidence 3: Defined Stoichiometry Enables Accurate Reaction Planning vs. Free Base

Using the oxalate salt ensures precise molar control in synthetic reactions. The molecular weight of the oxalate salt is 306.31 g/mol, whereas the free base has a molecular weight of 216.28 g/mol . When preparing reaction mixtures, substituting the free base for the oxalate salt without correcting for the molecular weight difference would result in a 1.42-fold increase (306.31 / 216.28 = 1.416) in the moles of the active morpholine moiety [1], potentially leading to off-stoichiometry reactions and reduced yields of the desired product.

Synthetic Yield Molar Equivalents Process Chemistry

Evidence 4: Validated Scaffold for Orexin Receptor Antagonist Synthesis

This specific morpholine-carbamate scaffold has been explicitly validated in the patent literature for constructing potent orexin receptor antagonists. The core structure is utilized to synthesize compounds with demonstrated antagonist activity at human orexin-1 receptors, achieving sub-nanomolar binding affinities (Ki < 1 nM) for certain elaborated derivatives [1]. In contrast, while other N-protected morpholines (e.g., Cbz-protected analogs) exist, they lack this specific validation in orexin pharmacology and require different deprotection strategies (hydrogenation vs. mild acid for Boc) .

Orexin Receptor CNS Drug Discovery Building Block Validation

Evidence 5: Enhanced Physicochemical Stability Profile vs. Free Base

The oxalate salt exhibits improved stability characteristics compared to the free base. The free base of tert-butyl (morpholin-3-ylmethyl)carbamate requires storage at -20°C for long-term stability , whereas the oxalate salt is stable under standard refrigerated conditions (2-8°C) . This difference in storage requirement is a direct consequence of the salt form's reduced sensitivity to hydrolysis and moisture , making it a more practical and energy-efficient choice for routine laboratory use and inventory management.

Chemical Stability Storage Conditions Long-term Storage

Primary Research and Industrial Application Scenarios for tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate


Medicinal Chemistry: Synthesis of Orexin Receptor Antagonist Libraries

Leverage this building block as the core morpholine pharmacophore to rapidly synthesize focused libraries of orexin receptor antagonists. Its established role in generating compounds with sub-nanomolar Ki values makes it an ideal starting point for SAR studies targeting sleep disorders and addiction. The high purity (≥98%) of the oxalate salt ensures that SAR data is not confounded by impurities, while its aqueous solubility facilitates diverse parallel synthesis workflows.

Process Chemistry: Development of Robust Aqueous-Phase Synthetic Routes

Utilize the oxalate salt's high aqueous solubility to design and scale-up synthetic steps that avoid organic co-solvents . This is particularly valuable for developing greener, more sustainable processes and for simplifying workup procedures. The well-defined stoichiometry of the salt (MW 306.31) allows for precise control over reagent additions, minimizing batch-to-batch variability during pilot plant and commercial manufacturing campaigns .

Analytical and Quality Control: Use as a High-Purity Reference Standard

Employ this compound as a reference standard for analytical method development and quality control of pharmaceutical intermediates. The commercial availability of the oxalate salt at ≥98% purity provides a reliable benchmark for HPLC method validation and for quantifying related substances in reaction monitoring. Its superior stability under standard refrigeration (2-8°C) compared to the free base ensures the reference standard's integrity over extended periods .

Chemical Biology: Preparation of Water-Soluble Probe Molecules

Take advantage of the oxalate salt's enhanced aqueous solubility to prepare water-soluble chemical probes, such as fluorescently labeled or biotinylated derivatives, for target engagement and pull-down assays . The ability to perform subsequent bioconjugation reactions in aqueous buffers, without the need for organic co-solvents that might denature proteins, is a critical advantage for preserving the biological activity of the target protein and ensuring assay robustness.

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